molecular formula C19H24N2O B2764744 N-({6-benzyl-6-azaspiro[3.4]octan-8-yl}methyl)but-2-ynamide CAS No. 2411275-01-7

N-({6-benzyl-6-azaspiro[3.4]octan-8-yl}methyl)but-2-ynamide

Cat. No.: B2764744
CAS No.: 2411275-01-7
M. Wt: 296.414
InChI Key: XCNYPVCPFFPKCW-UHFFFAOYSA-N
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Description

N-({6-benzyl-6-azaspiro[34]octan-8-yl}methyl)but-2-ynamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({6-benzyl-6-azaspiro[3.4]octan-8-yl}methyl)but-2-ynamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the spirocyclic core, followed by functionalization to introduce the benzyl and but-2-ynamide groups. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-({6-benzyl-6-azaspiro[3.4]octan-8-yl}methyl)but-2-ynamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium azide in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated spirocyclic amine.

Scientific Research Applications

N-({6-benzyl-6-azaspiro[3.4]octan-8-yl}methyl)but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-({6-benzyl-6-azaspiro[3.4]octan-8-yl}methyl)but-2-ynamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic core and functional groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]methanamine
  • tert-butyl N-[(6-azaspiro[3.4]octan-8-yl)methyl]carbamate
  • N-[(6-azaspiro[3.4]octan-8-yl)methyl]methanesulfonamide

Uniqueness

N-({6-benzyl-6-azaspiro[3.4]octan-8-yl}methyl)but-2-ynamide stands out due to its but-2-ynamide functional group, which imparts unique reactivity and potential applications compared to its analogs. This functional group allows for additional chemical modifications and interactions, making it a versatile compound in various research fields.

Properties

IUPAC Name

N-[(6-benzyl-6-azaspiro[3.4]octan-8-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-2-7-18(22)20-12-17-14-21(15-19(17)10-6-11-19)13-16-8-4-3-5-9-16/h3-5,8-9,17H,6,10-15H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNYPVCPFFPKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1CN(CC12CCC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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